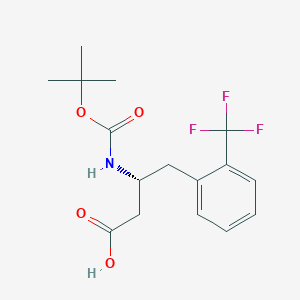

(R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

Descripción general

Descripción

®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted phenyl ring. The compound’s unique structure imparts specific reactivity and properties, making it valuable in synthetic chemistry and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or auxiliaries to ensure the desired stereochemistry.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions, using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Coupling Reactions: The protected amine is coupled with the appropriate carboxylic acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.

Industrial Production Methods

Industrial production of ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions with strong nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), borane (BH3)

Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Major Products

Oxidation Products: Oxidized derivatives of the phenyl ring

Reduction Products: Alcohol derivatives of the carboxylic acid group

Substitution Products: Substituted phenyl derivatives

Aplicaciones Científicas De Investigación

Peptide Synthesis

The Boc group is widely utilized in the synthesis of peptides due to its stability under acidic conditions and ease of removal under basic conditions. This compound serves as a building block in the synthesis of various bioactive peptides that have therapeutic potential.

Anticancer Agents

Research has indicated that derivatives of (R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid exhibit anticancer properties. For instance, studies have shown that modifications of this compound can enhance its efficacy against certain cancer cell lines by inhibiting specific pathways involved in tumor growth.

Neurological Disorders

There is ongoing research into the potential neuroprotective effects of this compound. Preliminary studies suggest that it may play a role in modulating neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.

The compound has been used in various biological assays to evaluate its activity against different targets:

- Enzyme Inhibition : It has been tested for its ability to inhibit specific enzymes involved in metabolic pathways.

- Cell Viability Assays : Studies have assessed the impact of the compound on cell viability in various cancer cell lines.

Synthesis of Bioactive Peptides

A study focused on synthesizing a series of peptides using Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid as a key intermediate. The resulting peptides demonstrated enhanced binding affinity to target receptors compared to their unmodified counterparts, indicating the importance of the trifluoromethyl group in increasing lipophilicity and bioavailability.

Anticancer Activity

In a recent investigation, derivatives of this compound were tested against breast cancer cell lines. The results showed a significant reduction in cell proliferation rates at micromolar concentrations, suggesting that modifications to the structure could lead to promising anticancer agents.

Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in an animal model of neurodegeneration. The findings indicated that treatment with this compound resulted in improved cognitive function and reduced markers of oxidative stress.

Mecanismo De Acción

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards molecular targets, while the Boc-protected amino group can be deprotected under physiological conditions to reveal the active amine.

Comparación Con Compuestos Similares

Similar Compounds

- ®-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid

- ®-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid

- ®-3-((tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid

Uniqueness

Compared to similar compounds, ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This group can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Actividad Biológica

(R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid, commonly referred to as Boc-amino acid, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevance in drug development.

- Molecular Formula : C15H18F3NO4

- Molecular Weight : 333.30 g/mol

- CAS Number : 486460-00-8

- IUPAC Name : (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoic acid

Biological Activity Overview

The biological activity of this compound is primarily attributed to the trifluoromethyl group and its structural configuration, which can influence various biochemical pathways. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological properties, such as increased potency and selectivity for biological targets.

- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group has been shown to enhance the inhibitory effects on enzymes such as reverse transcriptase and serotonin uptake inhibitors. This is due to the electron-withdrawing nature of the CF3 group, which can stabilize transition states in enzymatic reactions .

- Receptor Binding Affinity : Studies suggest that the compound may interact with various receptors, potentially altering their activity. The introduction of a bulky tert-butoxycarbonyl group can enhance lipophilicity and receptor binding affinity .

Case Studies and Experimental Data

- Antiviral Activity : In a study examining compounds with similar structures, it was found that trifluoromethyl-substituted amino acids exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase . The specific case of Boc-amino acids has shown promise in enhancing the efficacy of antiviral agents.

- Pharmacokinetics : Research indicates that compounds with similar structural motifs demonstrate favorable pharmacokinetic profiles, including improved absorption and bioavailability. For example, one study reported that modifications in amino acid structure led to enhanced metabolic stability and reduced clearance rates in vivo .

- Toxicology Profile : Preliminary toxicological assessments have indicated that while the compound exhibits biological activity, it may also present certain risks. Standardized tests have shown potential cytotoxic effects at high concentrations, necessitating further investigation into safe dosing ranges .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-11(9-13(21)22)8-10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJFIZXCXGBMPB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001128695 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269396-77-2 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269396-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.